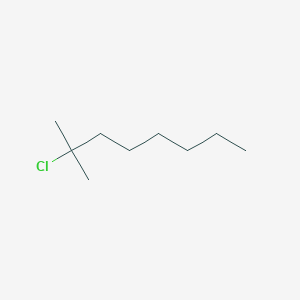

2-Chloro-2-methyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

928-60-9 |

|---|---|

Formule moléculaire |

C9H19Cl |

Poids moléculaire |

162.7 g/mol |

Nom IUPAC |

2-chloro-2-methyloctane |

InChI |

InChI=1S/C9H19Cl/c1-4-5-6-7-8-9(2,3)10/h4-8H2,1-3H3 |

Clé InChI |

LOMDZDDDFXCCQF-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)(C)Cl |

SMILES canonique |

CCCCCCC(C)(C)Cl |

Origine du produit |

United States |

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions

2-Chloro-2-methyloctane is primarily utilized as an intermediate in the synthesis of other organic compounds. It can undergo both nucleophilic substitution (SN1 and SN2) and elimination reactions (E2), which are crucial for forming ethers, alcohols, and alkenes. The choice of reaction pathway often depends on the reaction conditions, such as the nature of the solvent and the presence of bases or nucleophiles.

Table 1: Reaction Pathways of this compound

| Reaction Type | Mechanism | Product(s) |

|---|---|---|

| Substitution | SN1 | Ether (e.g., 2-Methoxy-2-methyloctane) |

| Substitution | SN2 | Alcohols or other derivatives |

| Elimination | E2 | Alkene (e.g., 2-Methyloct-2-ene) |

Catalytic Studies

Model Compound for Catalysis

In catalytic studies, this compound serves as a model compound to explore reaction mechanisms. Its well-defined reactivity allows researchers to investigate how various catalysts affect reaction rates and pathways. This application is particularly relevant in the development of new catalytic processes that could improve efficiency in chemical manufacturing.

Petrochemical Industry

Additive in Fuel Processes

In the petrochemical sector, this compound is used as an additive to enhance specific properties of fuels and lubricants. Its presence can improve combustion characteristics and stability, which are critical for optimizing engine performance.

Medicinal Chemistry

Chlorinated Compounds in Drug Discovery

The chlorine atom in this compound can significantly influence the biological activity of compounds. Chlorinated motifs are prevalent in pharmaceuticals due to their ability to enhance potency and selectivity against biological targets. For instance, compounds with similar chloroalkane structures have shown improved activity against various diseases, including cancer and malaria .

Case Study: Anticancer Activity

Research has demonstrated that chlorinated derivatives can lead to substantial improvements in anticancer activity. For example, modifications to existing drug scaffolds by incorporating chlorine atoms have resulted in enhanced potency against specific cancer cell lines, showcasing the "magic chloro effect" where small structural changes lead to significant biological outcomes .

Safety and Toxicity Considerations

While this compound is useful in various applications, it is essential to consider its toxicity profile. Exposure can lead to respiratory irritation and skin sensitization; thus, proper handling protocols should be established when working with this compound.

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the alkene to form a carbocation intermediate at the more substituted carbon, followed by nucleophilic attack by chloride ions. For 2-methyl-1-octene, this results in exclusive formation of the tertiary chloride due to the stability of the carbocation intermediate.

Example Protocol

- Reactants : 2-methyl-1-octene (1.0 mol), concentrated HCl (3.0 mol), ZnCl₂ (0.1 mol)

- Conditions : Stirred at 25–30°C for 6–8 hours under anhydrous conditions

- Workup : Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and distillation (boiling point: 186.6°C)

- Yield : 72–79%

Nucleophilic Substitution of Tertiary Alcohols

The reaction of 2-methyloctan-2-ol with HCl or Lucas reagent (HCl/ZnCl₂) is a cornerstone method for synthesizing this compound. This approach exploits the high reactivity of tertiary alcohols toward SN1 mechanisms under acidic conditions.

Reaction Equation

$$ \text{2-methyloctan-2-ol} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{this compound} + \text{H}2\text{O} $$

Typical Procedure

Key Considerations

- Reagent Purity : Anhydrous ZnCl₂ is critical to prevent hydrolysis of the chloroalkane.

- Side Reactions : Prolonged heating may induce elimination, forming 2-methyl-1-octene, but tertiary alcohols exhibit lower elimination propensity compared to secondary analogs.

Alternative Synthetic Routes

Chlorination of 2-Methyloctane

Free-radical chlorination of 2-methyloctane using chlorine gas (Cl₂) under UV light yields a mixture of chloroalkanes. However, this method lacks selectivity, producing multiple structural isomers and requiring rigorous chromatographic separation.

Reported Data

Alkyl Halide Exchange

Metathesis reactions, such as the treatment of 2-methyloctyl bromide with lithium chloride (LiCl) in acetone, offer a halogen-exchange pathway. While feasible, this method is less economical due to the high cost of bromide precursors.

$$ \text{2-methyloctyl bromide} + \text{LiCl} \rightarrow \text{this compound} + \text{LiBr} $$

Yield : 50–60% after 12-hour reflux

Industrial and Laboratory Optimization

Catalytic Enhancements

Recent studies demonstrate that replacing ZnCl₂ with acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) improves reaction rates and yields (up to 88%) while enabling catalyst recycling.

Solvent Effects

- Polar Solvents : Dichloromethane and chloroform enhance ion pair separation, accelerating SN1 mechanisms.

- Nonpolar Solvents : Hexane or toluene reduce side reactions but slow reaction kinetics.

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrochlorination | 2-methyl-1-octene, HCl | ZnCl₂, 25–30°C | 72–79% | High regioselectivity | Requires pure alkene feedstock |

| Alcohol substitution | 2-methyloctan-2-ol, HCl | ZnCl₂, reflux | 68–85% | High yield, simple setup | Sensitive to moisture |

| Free-radical chlorination | 2-methyloctane, Cl₂ | UV light, 80°C | <20% | Uses alkane feedstock | Low selectivity, multiple byproducts |

| Halogen exchange | 2-methyloctyl bromide, LiCl | Acetone, reflux | 50–60% | Halogen specificity | Expensive bromide reagents |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.